Triphenyl(propan-2-yloxy)silane

Übersicht

Beschreibung

Triphenyl(propan-2-yloxy)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one propan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and materials science due to their unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research into the use of silanes, including compounds similar to triphenyl(propan-2-yloxy)silane, has shown their effectiveness in organic synthesis. For example, triphenylsilane has been used in the palladium-catalyzed desulfurative carbocyclizations, demonstrating its role as a reagent in the formation of cyclic compounds under neutral conditions (Liu et al., 2015). This highlights the potential of such silanes in facilitating complex organic transformations.

Materials Science

In the realm of materials science, silane compounds have been investigated for their potential in creating advanced materials. For instance, the study on the synthesis and characterization of silane-containing aromatic polyamides reveals how these compounds contribute to the development of polymers with desirable properties such as high thermal stability and solubility in specific solvents (Liaw & Ou, 1996). This research underscores the importance of silane derivatives in enhancing the performance of polymeric materials.

Surface Chemistry

The application of silanes extends to surface chemistry, where they are used to modify and improve the characteristics of various surfaces. For example, triphenylene-based silanes have been synthesized and applied to glass and silicon oxide surfaces, leading to the formation of self-assembled monolayers with specific properties (Mansueto et al., 2012). This work demonstrates the utility of silane compounds in tailoring surface properties for various applications.

Photocatalysis

The photocatalytic applications of silanes have also been explored, with studies investigating the use of silane compounds in the photocatalyzed oxidation of organo-silanes. This research highlights the role of silanes in facilitating chemical reactions under light irradiation, expanding their utility to environmentally friendly photocatalytic processes (Rettig et al., 2019).

Wirkmechanismus

The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenyl(propan-2-yloxy)silane can be synthesized through the reaction of triphenylsilane with propan-2-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SiH+CH3CH(OH)CH3→Ph3SiOCH(CH3

Eigenschaften

IUPAC Name |

triphenyl(propan-2-yloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22OSi/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTHFTIZBJWVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293924 | |

| Record name | triphenyl(propan-2-yloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-43-2 | |

| Record name | NSC93019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propan-2-yloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

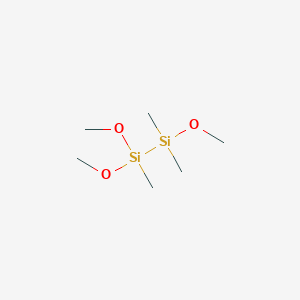

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate](/img/structure/B3048755.png)

amino}-1,3-thiazole-2-carboxylate](/img/structure/B3048766.png)

![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)

![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)